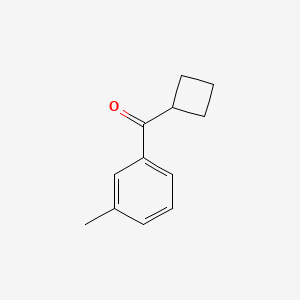

Cyclobutyl 3-methylphenyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclobutyl 3-methylphenyl ketone is an organic compound with the molecular formula C12H14O. It is a ketone characterized by a cyclobutyl group attached to a 3-methylphenyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Cyclobutyl 3-methylphenyl ketone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities.

化学反应分析

Types of Reactions: Cyclobutyl 3-methylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxid

生物活性

Cyclobutyl 3-methylphenyl ketone (CBM) is an organic compound characterized by a cyclobutyl ring and a 3-methylphenyl group attached to a carbonyl functional group. Its molecular formula is C₁₁H₁₂O, with a molecular weight of approximately 186.24 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and pharmacological research. This article provides a comprehensive overview of the biological activity of CBM, including its synthesis, pharmacological properties, and potential applications.

CBM can be synthesized through several methods, including:

- Suzuki–Miyaura Coupling Reactions : This method allows for the formation of high-purity products with significant functional group tolerance, enabling the synthesis of diverse organic molecules.

- Lewis Acid-Catalyzed Reactions : Mechanistic studies have shown that distinct reaction pathways can originate from different activation modes when using Lewis acids with bicyclo-1,1-0-butanes .

The compound typically appears as a colorless to yellow liquid with a boiling point of 114-118 °C at 7 mm Hg and a density of 1.05 g/mL at 25 °C.

Pharmacological Evaluation

Recent studies have explored the pharmacological potential of CBM, particularly its inhibitory effects on various biological targets:

- Inhibition of COX Enzymes : Research indicates that compounds similar to CBM may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Inhibition of these enzymes has implications for treating inflammatory and neurodegenerative disorders .

- Antimicrobial Activity : A study on derivatives of benzofuran containing cyclobutyl structures demonstrated antimicrobial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting that CBM or its derivatives could have therapeutic applications in combating bacterial infections .

Case Studies and Research Findings

- Dual Inhibitory Activity : A derivative related to CBM exhibited dual inhibitory activity towards c-Met and carbonic anhydrase isoforms, showcasing the potential for developing multifaceted therapeutic agents .

- Environmental Impact : Preliminary studies suggest that compounds with cyclobutyl groups, including CBM, may have reduced environmental persistence compared to traditional solvents. This aspect highlights the compound's potential as a greener alternative in various applications.

- Biodegradability : Research has been conducted on the biodegradability of CBM, indicating its potential as a green solvent with favorable environmental properties.

Biological Activity Summary Table

科学研究应用

Organic Synthesis

Cyclobutyl 3-methylphenyl ketone serves as a versatile building block in organic synthesis. Its ability to undergo various transformations enables the creation of complex molecules:

- Rearrangement Reactions : The compound can participate in rearrangement reactions, leading to the formation of new carbon skeletons. For instance, studies have shown that cyclobutyl methyl ketone can undergo ring expansions to yield cyclopentane derivatives, which are useful in synthesizing biologically active compounds .

- Cross-Coupling Reactions : this compound can be utilized in cross-coupling reactions, where it acts as a coupling partner with various nucleophiles. This application is particularly relevant in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural similarity to bioactive compounds:

- Bioisosterism : The compound's structure can be modified to enhance pharmacological properties while maintaining similar biological activity. This approach is crucial in drug design, where subtle changes can lead to significant improvements in efficacy and selectivity against target proteins .

- Antimicrobial Studies : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Environmental Science

This compound has been studied for its environmental implications:

- Oxidation Mechanisms : The compound can serve as a model for understanding oxidation processes in atmospheric chemistry. For example, studies on the oxidation of related compounds have provided insights into secondary organic aerosol formation from biogenic precursors like α-pinene . Understanding these mechanisms is vital for assessing the environmental impact of volatile organic compounds.

Comparative Analysis with Related Compounds

To highlight the unique applications and properties of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Structural Features | Applications |

|---|---|---|

| Cyclobutyl methyl ketone | Similar cyclobutane structure | Model compound for oxidation studies |

| Cyclobutyl phenyl ketone | Contains a phenyl group | Used in thermal reaction studies |

| Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone | Methoxy group at para position | Potentially useful in drug design |

| Cyclobutyl 2-(3-hydroxyphenyl)ethyl ketone | Hydroxy group instead of methoxy | Investigated for biological activity |

This table illustrates how variations in structure can lead to different chemical behaviors and applications across various fields.

属性

IUPAC Name |

cyclobutyl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLEUIZSLSCMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642513 |

Source

|

| Record name | Cyclobutyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-40-4 |

Source

|

| Record name | Cyclobutyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。